molecular formula C16H17NO2S B2377730 (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1351664-10-2

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2377730
CAS No.: 1351664-10-2
M. Wt: 287.38
InChI Key: LYOFNJNCFLVPQB-MDZDMXLPSA-N
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Description

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features both a phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-phenylpropylamine and 3-(thiophen-2-yl)acrylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2-hydroxy-2-phenylpropylamine and the carboxyl group of 3-(thiophen-2-yl)acrylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide, under mild conditions, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Using continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect.

    Material Properties: Its unique structure may impart specific physical or chemical properties to materials, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylpropyl)acrylamide: Lacks the thiophene ring, which may affect its properties and applications.

    3-(thiophen-2-yl)acrylamide: Lacks the phenyl group, which may influence its reactivity and biological activity.

Uniqueness

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both a phenyl group and a thiophene ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-phenylpropyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(19,13-6-3-2-4-7-13)12-17-15(18)10-9-14-8-5-11-20-14/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOFNJNCFLVPQB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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